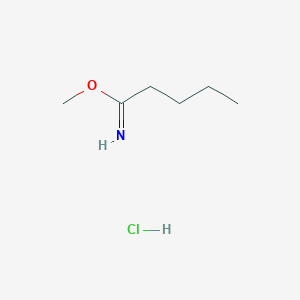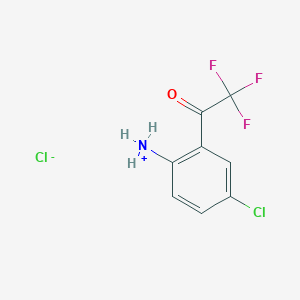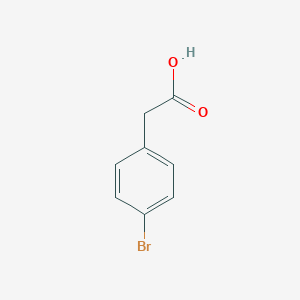
4-Bromophenylacetic acid
Descripción general
Descripción
4-Bromophenylacetic acid is a derivative of phenylacetic acid containing a bromine atom in the para position . It is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Synthesis Analysis
4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . A diverse range of 4-bromophenylacetic acid derived hydrazone derivatives has been synthesized and characterized by spectro-analytical methods .
Molecular Structure Analysis
The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 and its molecular weight is 215.044 . The IUPAC Standard InChI is InChI=1S/C8H7BrO2/c9-7-3-1-6 (2-4-7)5-8 (10)11/h1-4H,5H2, (H,10,11) .
Chemical Reactions Analysis
4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It also undergoes ketonic decarboxylation, using DCC and DMAP, to form bis (4-bromobenzyl) ketone .
Physical And Chemical Properties Analysis
4-Bromophenylacetic acid is a white solid with a honey-like odor . It has a melting point of 118 °C . It is slightly soluble in water .
Aplicaciones Científicas De Investigación
Extraction Standard
4-Bromophenylacetic acid has been used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples . This suggests its potential use in environmental science and waste management research.
Growth Inhibitory Substance
4-Bromophenylacetic acid is known to be a growth inhibitory substance . It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This indicates its potential use in plant biology and genetic research.
Chemical Synthesis
4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . This highlights its role in organic chemistry and chemical synthesis research.
Mecanismo De Acción
Target of Action
4-Bromophenylacetic acid is an organic compound that is a derivative of phenylacetic acid . It primarily targets tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . These protoplasts are plant cells that have had their cell walls removed, leaving only the cell membrane and its contents .
Mode of Action
The compound interacts with its targets by causing a depolarization effect on the transmembrane potential difference of the tobacco protoplasts . This means that it changes the electrical charge difference across the cell membrane, which can affect various cellular processes .
Biochemical Pathways
Plant protoplasts conjugate aspartic acid with 4-Bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid . This suggests that the compound may be involved in the biochemical pathway of aspartic acid conjugation .
Pharmacokinetics
Its solubility in ethanol suggests that it may be well-absorbed in the body and could potentially be distributed to various tissues
Result of Action
The primary result of 4-Bromophenylacetic acid’s action is its growth inhibitory effect . By causing depolarization of the transmembrane potential difference, it can inhibit the growth of tobacco protoplasts .
Action Environment
The action of 4-Bromophenylacetic acid can be influenced by various environmental factors. For instance, its solubility in ethanol suggests that its action could be affected by the presence of alcohol. Additionally, its melting point of 118 °C indicates that it is stable under normal environmental conditions but could degrade at high temperatures
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWSWEBLNVACCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062032 | |
| Record name | p-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylacetic acid | |
CAS RN |
1878-68-8 | |
| Record name | (4-Bromophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UT8W6AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-bromophenylacetic acid exert its biological effects?
A: 4-Bromophenylacetic acid acts as an auxin analog. [] It has been shown to influence the transmembrane potential difference (Em) in plant cells, specifically tobacco protoplasts. [] At low concentrations, it induces hyperpolarization of the cell membrane, similar to the effects of the natural auxin, 1-naphthaleneacetic acid (NAA). [] This suggests that 4-bromophenylacetic acid interacts with auxin signaling pathways, although the exact molecular target remains to be fully elucidated.
Q2: Can you describe the structure and key spectroscopic characteristics of 4-bromophenylacetic acid?
A2: 4-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.05 g/mol. While specific spectroscopic data isn't provided in the provided abstracts, it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Q3: What are the applications of 4-bromophenylacetic acid in synthetic chemistry?
A: 4-Bromophenylacetic acid serves as a valuable building block in organic synthesis. It can be used as a starting material to generate other compounds with potential biological activity. For instance, it can undergo Suzuki cross-coupling reactions with phenylboronic acid to synthesize NSAID-felbinac. [] This reaction utilizes a catalyst, a base (K2CO3), and proceeds in water at room temperature, highlighting its versatility in environmentally friendly synthetic approaches. []
Q4: How does the structure of 4-bromophenylacetic acid relate to its biological activity, particularly in the context of alkaline phosphatase inhibition?
A: Research has shown that incorporating 4-bromophenylacetic acid as a scaffold in hydrazone derivatives can lead to potent inhibition of alkaline phosphatase (AP) isozymes. [] Specifically, structural variations at the imine functionality of these derivatives significantly influence their inhibitory activity against various AP isozymes, including human intestinal alkaline phosphatase (h-IAP). [] This suggests that the presence of the bromine atom and the carboxylic acid group, along with the specific modifications at the imine site, play crucial roles in the interaction with the AP enzyme active site. []
Q5: Are there any computational studies that shed light on the interactions of 4-bromophenylacetic acid derivatives with their targets?
A: Yes, molecular docking studies have been employed to investigate the binding modes of potent 4-bromophenylacetic acid-derived hydrazone inhibitors with AP. [] These simulations help visualize and understand the key interactions responsible for the observed inhibitory activities. By analyzing the predicted binding poses, researchers can gain insights into the structure-activity relationships and design even more potent and selective AP inhibitors.
Q6: Have platinum(IV) complexes incorporating 4-bromophenylacetic acid been explored for their biological activity?
A: Yes, researchers have synthesized and characterized platinum(IV) complexes containing 4-bromophenylacetic acid as a ligand. [] These complexes have demonstrated promising in vitro cytotoxicity against a panel of cancer cell lines, including those derived from colon, glioblastoma, breast, ovarian, lung, and prostate cancers. [] Notably, the complex incorporating 4-bromophenylacetic acid exhibited remarkable potency, exceeding that of cisplatin in several cell lines. [] Further studies are necessary to understand the mechanism of action and potential therapeutic applications of these platinum(IV) complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

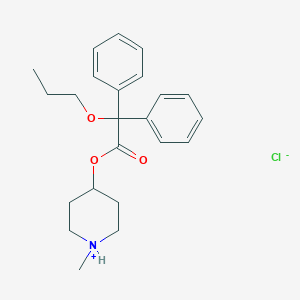
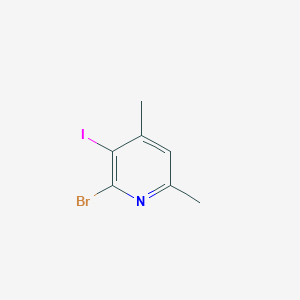

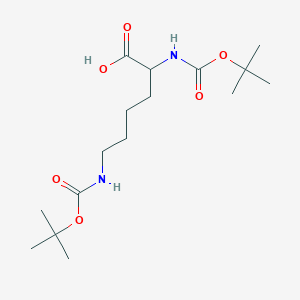
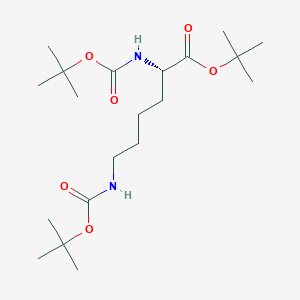
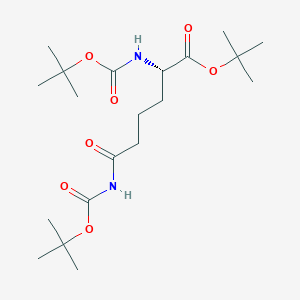
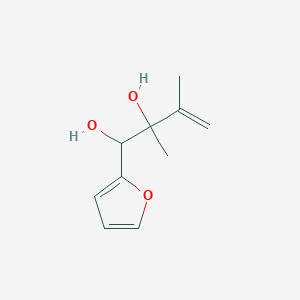

![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)


